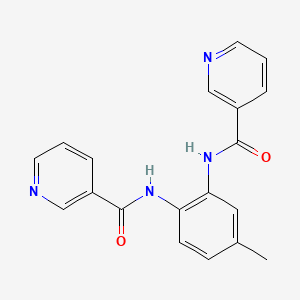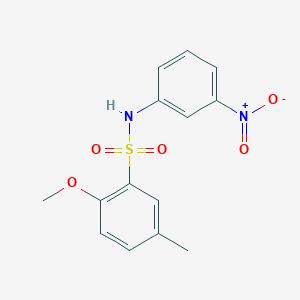
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that has been used extensively in agriculture and horticulture to control the growth of weeds. Diuron is a white crystalline powder that is insoluble in water and has a molecular weight of 233.08 g/mol. This compound is classified as a substituted urea herbicide and is a member of the phenylurea family.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the production of reactive oxygen species, which damage the photosystem II complex and ultimately lead to the death of the plant.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea has been found to have both acute and chronic toxic effects on aquatic organisms, including fish and invertebrates. It can also accumulate in the tissues of organisms and lead to long-term exposure. In humans, N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea exposure has been linked to developmental and reproductive effects, as well as potential carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea is a widely used herbicide in agricultural research due to its effectiveness in controlling weed growth. However, its toxicity to aquatic organisms and potential human health effects limit its use in certain experiments. Additionally, the persistence of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea in the environment can make it difficult to study its long-term effects.
Direcciones Futuras
1. Investigate the potential of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea as a selective herbicide for specific crops.
2. Study the effects of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea on soil microbial communities and the environment.
3. Develop more environmentally friendly alternatives to N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea for weed control.
4. Investigate the potential of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea as a treatment for certain diseases, such as cancer.
5. Study the long-term effects of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea exposure on aquatic organisms and human health.
In conclusion, N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea is a widely used herbicide in agriculture and horticulture, and has been extensively studied for its effects on plant growth and development. While it has proven to be effective in controlling weed growth, its toxicity to aquatic organisms and potential human health effects limit its use in certain experiments. Further research is needed to investigate the potential of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea as a selective herbicide for specific crops and to develop more environmentally friendly alternatives for weed control. Additionally, the long-term effects of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea exposure on aquatic organisms and human health should be studied in greater detail.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea can be synthesized by reacting 3,4-dichloroaniline with potassium cyanate in the presence of a catalyst to form the intermediate compound, 3,4-dichlorophenylurea. The intermediate compound is then reacted with 5-chloro-2-pyridinylamine to form N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea has been widely used in the field of agricultural research to study its effects on plant growth and development. It has been found to be effective in controlling the growth of various weeds, including annual grasses and broadleaf weeds. N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea has also been used to study the effects of herbicides on soil microbial communities and the environment.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-9(14)10(15)5-8/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUMMYJMBSCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)





![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)

![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)


![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)
